3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid;hydrochloride
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Overview
Description
3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid;hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl. It is a hydrochloride salt form of 3-amino-3-cyclopropyl-2,2-dimethylpropanoic acid. This compound is known for its unique structural features, including a cyclopropyl group and a highly branched carbon chain, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-cyclopropyl-2,2-dimethylpropanoic acid;hydrochloride typically involves the amination of 2,2-dimethylpropanoic acid or its derivatives. One common method includes the reaction of 2,2-dimethylpropanoic acid with ammonia or an amine under controlled conditions to introduce the amino group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving amino acid metabolism and enzyme interactions.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of 3-amino-3-cyclopropyl-2,2-dimethylpropanoic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropyl group may interact with hydrophobic regions of proteins or enzymes, affecting their activity and stability .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2,2-dimethylpropanoic acid: This compound lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain chemical reactions.
2,2-Dimethylpropanoic acid: Without the amino group, this compound has different reactivity and applications compared to 3-amino-3-cyclopropyl-2,2-dimethylpropanoic acid;hydrochloride.
Uniqueness
The presence of both the amino group and the cyclopropyl group in this compound makes it unique. The cyclopropyl group introduces strain and rigidity to the molecule, which can influence its reactivity and interactions with other molecules. This structural uniqueness can be advantageous in designing compounds with specific biological or chemical properties .
Properties
IUPAC Name |
3-amino-3-cyclopropyl-2,2-dimethylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2,7(10)11)6(9)5-3-4-5;/h5-6H,3-4,9H2,1-2H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAHJBNBPPCSFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1CC1)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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